molecular formula C15H11Cl2FO B1327584 4'-Chloro-3-(4-chlorophenyl)-3'-fluoropropiophenone CAS No. 898788-15-3

4'-Chloro-3-(4-chlorophenyl)-3'-fluoropropiophenone

Cat. No.: B1327584
CAS No.: 898788-15-3
M. Wt: 297.1 g/mol
InChI Key: FSAUHPPOUPZHIV-UHFFFAOYSA-N
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Description

4’-Chloro-3-(4-chlorophenyl)-3’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of chloro and fluoro substituents on the phenyl rings, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-(4-chlorophenyl)-3’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 4-chlorofluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of 4’-Chloro-3-(4-chlorophenyl)-3’-fluoropropiophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-3-(4-chlorophenyl)-3’-fluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4’-Chloro-3-(4-chlorophenyl)-3’-fluoropropiophenone has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(4-chlorophenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound’s aromatic ketone structure allows it to participate in various biochemical reactions. It can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Chlorophenol
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Comparison: 4’-Chloro-3-(4-chlorophenyl)-3’-fluoropropiophenone is unique due to the presence of both chloro and fluoro substituents on the phenyl rings. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that may only have one type of substituent. The presence of both electron-withdrawing groups enhances its electrophilic nature, making it a valuable intermediate in various chemical reactions.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAUHPPOUPZHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644483
Record name 1-(4-Chloro-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-15-3
Record name 1-(4-Chloro-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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